molecular formula C26H25Cl2N5O4 B605381 AM-6538 CAS No. 1245626-00-9

AM-6538

カタログ番号: B605381
CAS番号: 1245626-00-9
分子量: 542.42
InChIキー: IJMJQCCTQKNWHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AM6538 is a CB1 stabilizing antagonist.

生物活性

AM-6538 is a synthetic cannabinoid receptor 1 (CB1) antagonist that has garnered significant attention in pharmacological research due to its unique binding properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, comparative studies, and implications for future research.

This compound functions primarily as a tight-binding, irreversible antagonist of the CB1 receptor. It exhibits a high affinity for the receptor, which stabilizes the receptor-ligand complex, facilitating structural studies through crystallization. The compound's binding is characterized as wash-resistant, indicating that it forms a pseudo-irreversible bond with the CB1 receptor, leading to prolonged pharmacological effects .

Binding Characteristics

The structural analysis of this compound reveals critical interactions within the CB1 binding pocket. Notably, the compound engages in hydrogen bonding and π–π interactions with specific amino acids in the receptor, enhancing its binding affinity. For instance, the nitrate group in this compound forms hydrogen bonds with Tyr275 and π–π interactions with Trp279, contributing to its high stability at the binding site .

In Vivo Studies

Research has demonstrated that this compound exhibits long-lasting effects in vivo. In animal models, a single injection of this compound (3 mg/kg) resulted in sustained antagonism of CB1-mediated behaviors for up to five days, significantly longer than other antagonists like SR141716A .

Behavioral Assays

In behavioral assays, this compound was tested using warm-water tail-withdrawal and drug discrimination paradigms in mice and nonhuman primates. The findings indicated that this compound effectively reduced pain sensitivity and modulated responses to cannabinoid agonists like AM4054. The maximum effects were observed between one to two hours post-injection, with notable efficacy persisting for several days .

Comparative Efficacy

A comparative analysis of this compound with other CB1 antagonists (e.g., SR141716A) revealed that this compound has superior residence time at the receptor, suggesting enhanced therapeutic potential for chronic conditions related to cannabinoid signaling .

Case Study 1: Pain Management

In a controlled study involving male mice subjected to nociceptive stimuli, this compound administration resulted in significant analgesic effects compared to vehicle controls. The study utilized a cumulative dosing approach to assess the drug's efficacy in modulating pain responses .

Case Study 2: Drug Discrimination in Primates

In a drug discrimination study with squirrel monkeys trained to differentiate between vehicle and cannabinoid agonists, this compound effectively altered the discriminative stimulus properties of AM4054. This study provided insights into how this compound can be utilized to evaluate cannabinoid efficacy in behavioral contexts .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Model Dosage Key Findings
Hua et al. (2016)Mice3 mg/kgLong-lasting CB1 antagonism; effects persisted up to 5 days post-injection.
ResearchGate (2020)Squirrel MonkeysVariableAltered drug discrimination performance; effective modulation of agonist effects.
PMC5803641 (2018)HEK293 CellsN/AWash-resistant binding; structural stabilization of CB1 for crystallization studies.

科学的研究の応用

Cannabinoid Receptor Antagonism

AM-6538 has been characterized as a tight-binding and irreversible antagonist of CB1 receptors. Its unique binding properties allow it to stabilize the receptor-ligand complex, which is crucial for structural studies and understanding receptor mechanisms .

Key Findings:

  • Binding Affinity: this compound exhibits a strong affinity for CB1 receptors, competing effectively with other cannabinoids like THC and CP55,940 .
  • Duration of Action: Studies have shown that this compound can block CP55,940-mediated behaviors in mice for up to five days post-injection, significantly longer than other antagonists such as SR141716A .

Pain Management

The compound has been tested for its antinociceptive effects using various animal models. In vivo studies indicate that this compound can effectively reduce pain responses in mice through its antagonistic action on CB1 receptors .

Table 1: Antinociceptive Effects of this compound

Dose (mg/kg)Max Effect (Latency Increase)Duration of Effect (hours)
3Significant1-2
10EnhancedUp to 5

Crystal Structure Determination

This compound has been utilized in crystallography studies to elucidate the structure of human CB1 receptors. The crystal structure obtained at 2.8 Å resolution provides insights into the binding interactions and conformational changes associated with antagonist binding .

Case Study:
The study by Hua et al. (2016) successfully crystallized the CB1 receptor in complex with this compound, revealing critical interactions that inform the design of new therapeutic agents targeting this receptor .

Obesity and Metabolic Disorders

Given its role as a CB1 antagonist, this compound is being investigated for potential applications in treating obesity and related metabolic disorders. The modulation of cannabinoid signaling pathways may offer new avenues for weight management therapies .

Research Insights:

  • The long-lasting effects observed with this compound suggest it could be beneficial in chronic treatment scenarios where sustained receptor antagonism is required.

Addiction Treatment

Research indicates that CB1 antagonists like this compound may play a role in addiction therapy by reducing cravings and withdrawal symptoms associated with substance use disorders .

特性

IUPAC Name

4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXKUWQMQUYUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。